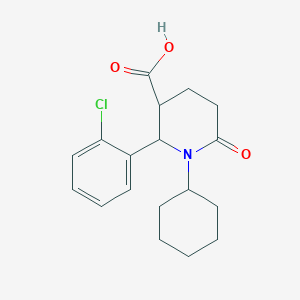![molecular formula C19H16N6O B12932874 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide CAS No. 918870-31-2](/img/structure/B12932874.png)
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a benzamide structure. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the fields of medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The pyrimidine ring is then introduced through a nucleophilic substitution reaction involving 2-chloropyrimidine. The final step involves the coupling of the pyrimidine derivative with 4-methylbenzamide under appropriate conditions, such as the presence of a base like triethylamine and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
作用机制
The mechanism of action of 3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine moieties are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
1H-Benzo[d]imidazole: A simpler structure with similar biological activities.
2-Aminopyrimidine: Shares the pyrimidine core and exhibits similar reactivity.
4-Methylbenzamide: The benzamide moiety is common in various pharmacologically active compounds.
Uniqueness
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide is unique due to its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development .
属性
CAS 编号 |
918870-31-2 |
|---|---|
分子式 |
C19H16N6O |
分子量 |
344.4 g/mol |
IUPAC 名称 |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methylbenzamide |
InChI |
InChI=1S/C19H16N6O/c1-12-6-7-13(18(20)26)10-15(12)23-19-21-9-8-17(24-19)25-11-22-14-4-2-3-5-16(14)25/h2-11H,1H3,(H2,20,26)(H,21,23,24) |
InChI 键 |
VWZHXXJFYDMDQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)N3C=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


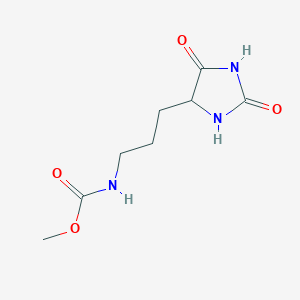
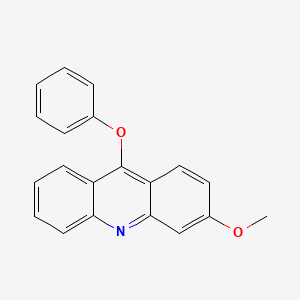
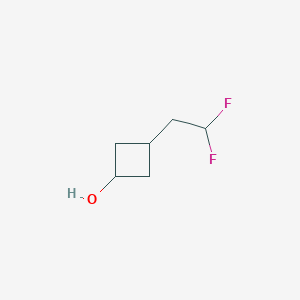
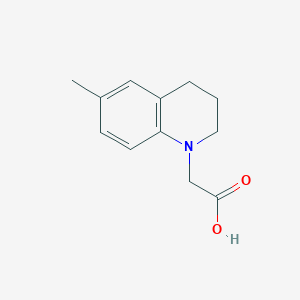
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

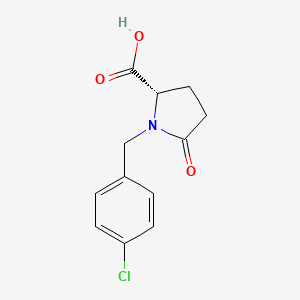
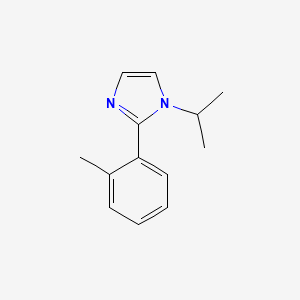
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
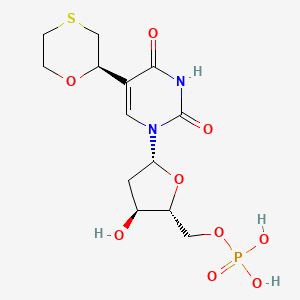
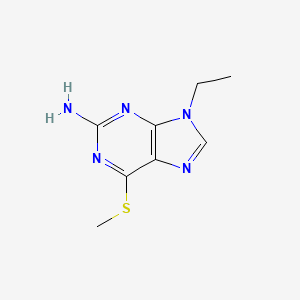
![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
